Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt
Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt, also known as (1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt, is a chemical compound with the CAS Number: 3794-83-0 . It has a molecular weight of 293.96 and its IUPAC name is sodium (1-hydroxyethane-1,1-diyl)bis (phosphonate) . It is used in water treatment chemicals, as a scale inhibitor dispersant, and in organic raw materials .
Molecular Structure Analysis
The molecular formula of this compound is C2H4Na4O7P2 . The InChI Code is 1S/C2H8O7P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a relative density of 1.40 at 20°C . The pure compound has a melting point of 198-199°C . It is soluble in water and ethanol .Scientific Research Applications
1. Calcium and Polynuclear Complex Formation
Phosphonic acid, specifically 1-Hydroxyethylidene-1,1-bisphosphonic acid (HEDP), forms polynuclear aggregate complexes with calcium, especially under physiological conditions. This behavior has been observed within the physiological pH range (5.5 to 7.0), making it relevant for various diagnostic and therapeutic applications (Lamson, Fox, & Higuchi, 1984).
2. Synthesis of Fatty Acid Derivatives
The synthesis of fatty acid derivatives of etidronic acid, a form of bisphosphonate like HEDP, has been explored for multiple applications. These derivatives include various acyl groups, illustrating the compound's versatility and potential for applications in fields such as parasitic diseases and atherosclerosis (Turhanen & Vepsäläinen, 2005).
3. Calcium-Phosphonate Interactions
Studies on calcium-phosphonate interactions have shown that phosphonic acids like HEDP engage in complex binding with calcium ions. These interactions are significant at a pH above 3, indicating the potential of phosphonic acids in biomedical applications involving calcium regulation and binding (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).
4. Organophosphonate Chemistry
Phosphonic acids are pivotal in organophosphonate chemistry, particularly in scale inhibition. The crystal structure of these compounds has been detailed, providing insights into their interactions and potential uses in technology and therapeutic applications (Demadis & Baran, 2004).
Safety And Hazards
This compound is classified under the GHS07 hazard class . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash thoroughly after handling), and P301+P312+P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) .
properties
IUPAC Name |
tetrasodium;1,1-diphosphonatoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXLCDNSEHTOCB-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Na4O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029663 | |
Record name | Tetrasodium etidronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt | |
CAS RN |
3794-83-0 | |
Record name | Tetrasodium etidronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrasodium etidronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium (1-hydroxyethylidene)bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDRONATE TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ9T1T1X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.